![molecular formula C25H31BrN2O2 B14201153 {4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone CAS No. 849766-46-7](/img/structure/B14201153.png)
{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone is a complex organic molecule featuring a bromophenyl group, a bipiperidinyl moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone typically involves a multi-step process. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling with Bipiperidinyl Moiety: The bromophenyl intermediate is then coupled with a bipiperidinyl moiety through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Introduction of the Methoxyphenyl Group: The final step involves the introduction of the methoxyphenyl group through a Friedel-Crafts acylation reaction. This step typically uses an acid chloride derivative of the methoxyphenyl group and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
Scientific Research Applications
{4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bipiperidinyl moiety can form hydrogen bonds and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
{4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: can be compared with similar compounds such as:
{4-[(4-Chlorophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
{4-[(4-Fluorophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: Contains a fluorine atom, which can influence its pharmacokinetic properties.
{4-[(4-Methylphenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: The presence of a methyl group alters its steric and electronic properties.
These comparisons highlight the unique aspects of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone
Properties
CAS No. |
849766-46-7 |
|---|---|
Molecular Formula |
C25H31BrN2O2 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
[4-[4-[(4-bromophenyl)methyl]piperidin-1-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H31BrN2O2/c1-30-24-5-3-2-4-23(24)25(29)28-16-12-22(13-17-28)27-14-10-20(11-15-27)18-19-6-8-21(26)9-7-19/h2-9,20,22H,10-18H2,1H3 |
InChI Key |
WQLJYWHTNBYEOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC(CC3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


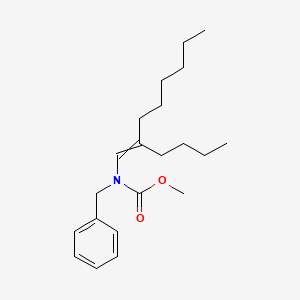
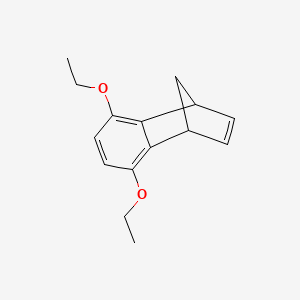
![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)
![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)

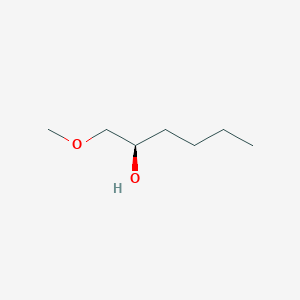
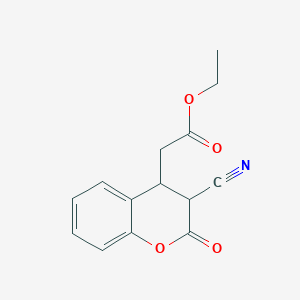
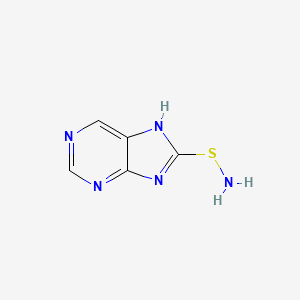
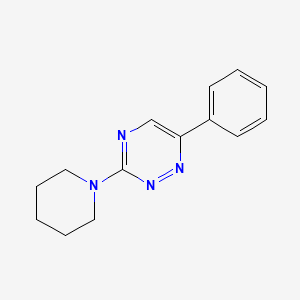
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
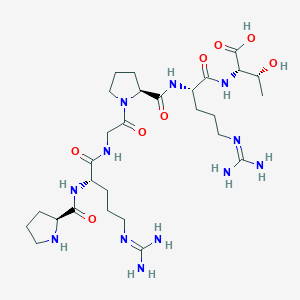
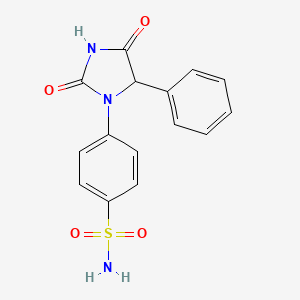
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
